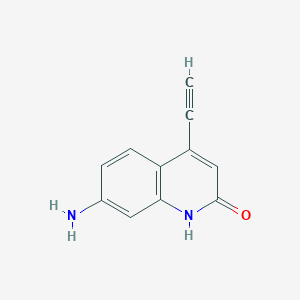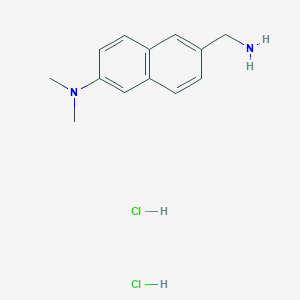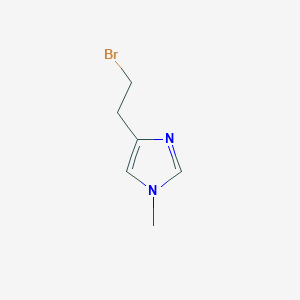
4-(2-Bromoethyl)-1-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a bromoethyl group and a methyl group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)-1-methyl-1H-imidazole typically involves the alkylation of 1-methylimidazole with 2-bromoethanol. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetonitrile or dimethylformamide (DMF) for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
化学反応の分析
Types of Reactions: 4-(2-Bromoethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromo group or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the imidazole.
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: Products may include dehalogenated imidazole derivatives.
科学的研究の応用
4-(2-Bromoethyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2-Bromoethyl)-1-methyl-1H-imidazole involves its interaction with biological targets, such as enzymes or receptors. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
- 4-(2-Chloroethyl)-1-methyl-1H-imidazole
- 4-(2-Iodoethyl)-1-methyl-1H-imidazole
- 4-(2-Fluoroethyl)-1-methyl-1H-imidazole
Comparison:
- Reactivity: The bromoethyl derivative is generally more reactive than its chloro and fluoro counterparts due to the higher leaving group ability of bromine.
- Biological Activity: The biological activity of these compounds can vary significantly based on the nature of the halogen substituent. The bromoethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs.
- Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may differ based on their reactivity and biological effects.
特性
分子式 |
C6H9BrN2 |
|---|---|
分子量 |
189.05 g/mol |
IUPAC名 |
4-(2-bromoethyl)-1-methylimidazole |
InChI |
InChI=1S/C6H9BrN2/c1-9-4-6(2-3-7)8-5-9/h4-5H,2-3H2,1H3 |
InChIキー |
CLRSMMDYLAMXIV-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


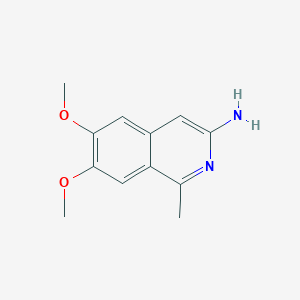
![4-Chloro-2-((1S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B13120360.png)
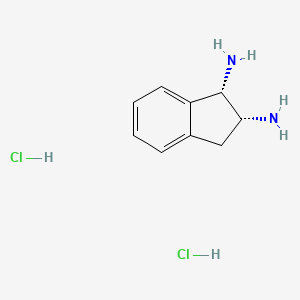
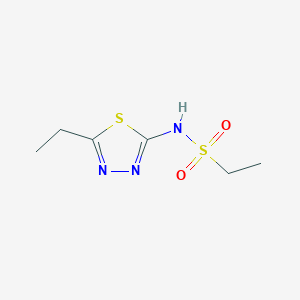


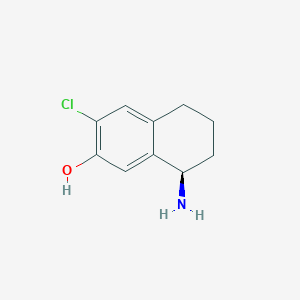
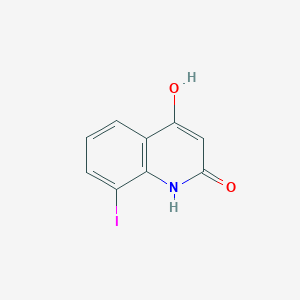
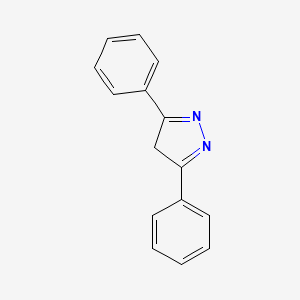
![Benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13120408.png)
![3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoicacid](/img/structure/B13120411.png)
